1-Azido-2,3,3-trimethylbut-1-ene
Description
1-Azido-2,3,3-trimethylbut-1-ene is an organic azide characterized by a terminal azide (-N₃) group attached to a branched alkene backbone (2,3,3-trimethylbut-1-ene). Organic azides are widely utilized in "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition) and as high-energy materials due to their nitrogen-rich composition . The presence of three methyl groups at the 2,3,3-positions introduces steric bulk, which is expected to enhance thermal stability compared to less substituted azides .
Key Properties (Inferred):
Properties
CAS No. |
62848-78-6 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-azido-2,3,3-trimethylbut-1-ene |
InChI |
InChI=1S/C7H13N3/c1-6(5-9-10-8)7(2,3)4/h5H,1-4H3 |
InChI Key |
JDHVZNHJGJOMNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN=[N+]=[N-])C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-2,3,3-trimethylbut-1-ene can be synthesized through the azidation of 2,3,3-trimethylbut-1-ene. The reaction typically involves the use of sodium azide (NaN3) as the azidating agent. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1-azido-2,3,3-trimethylbut-1-ene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Azido-2,3,3-trimethylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Cycloaddition: The Huisgen cycloaddition reaction often requires a copper(I) catalyst and is performed under mild conditions, such as room temperature.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2,3,3-trimethylbut-1-ene can be formed.
Cycloaddition Products: The primary products are triazoles, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1-Azido-2,3,3-trimethylbut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazoles and other nitrogen-containing heterocycles.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-azido-2,3,3-trimethylbut-1-ene primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various transformations, such as cycloaddition and substitution reactions. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
1-Azido-3,3-dimethylbut-1-ene (CAS 40168-86-3)
Molecular Formula: C₆H₉N₃
Structural Differences: Lacks the 2-methyl group present in the target compound.
Key Comparisons:
- Stability: The absence of a 2-methyl group reduces steric protection, likely decreasing thermal stability. For example, 1-azido-3,3-dimethylbut-1-ene may decompose at lower temperatures than the 2,3,3-trimethyl derivative .
- Reactivity: The less hindered structure may exhibit faster reaction kinetics in azide-based cycloadditions but lower selectivity due to reduced steric control.
1-Azido-2,4-dinitrobenzene
Molecular Formula: C₆H₃N₅O₄
Structural Differences: Aromatic azide with electron-withdrawing nitro groups.
Key Comparisons:
- Applications: Primarily used in bioorthogonal chemistry and explosives. The aromatic ring stabilizes the azide via resonance, but nitro groups increase sensitivity to detonation .
- Stability: Less thermally stable than aliphatic azides like 1-Azido-2,3,3-trimethylbut-1-ene due to the electron-deficient aromatic system .
1-Azido-2,3,4,6-tetra-O-acetyl-β-D-glucose (CAS 13992-25-1)
Molecular Formula: C₁₄H₁₉N₃O₉
Structural Differences: Carbohydrate-derived azide with acetyl protecting groups.
Key Comparisons:
- Applications: Used in glycobiology for labeling sugar moieties. The hydrophilic carbohydrate backbone contrasts with the hydrophobic aliphatic structure of 1-Azido-2,3,3-trimethylbut-1-ene .
- Reactivity: The acetyl groups moderate reactivity, enabling selective conjugation in aqueous environments, unlike the aliphatic azide, which may require organic solvents .
Thermodynamic and Stability Data Comparison
The table below summarizes key properties of 1-Azido-2,3,3-trimethylbut-1-ene and related compounds:
Notes:
- The parent hydrocarbon (2,3,3-trimethyl-1-butene) exhibits a boiling point of ~100°C and high thermal stability due to branching . The azide derivative likely retains this stability while gaining reactivity from the -N₃ group.
- Carbene-stabilized azidoboranes (e.g., from ) surpass aliphatic azides in stability but require complex synthetic routes .
Q & A
Q. How can machine learning enhance predictive models for this compound’s hazardous properties?
- Answer : Train algorithms on datasets of azide thermal stability (e.g., decomposition temperatures, activation energies) and molecular descriptors (e.g., steric parameters, Hammett constants). Validate models via leave-one-out cross-validation and compare with experimental benchmarks .
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